[3,4'-Bipyridin]-5-amine, N-[(4-bromophenyl)methyl]-
CAS No.: 821784-58-1
Cat. No.: VC17607023
Molecular Formula: C17H14BrN3
Molecular Weight: 340.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 821784-58-1 |
|---|---|
| Molecular Formula | C17H14BrN3 |
| Molecular Weight | 340.2 g/mol |
| IUPAC Name | N-[(4-bromophenyl)methyl]-5-pyridin-4-ylpyridin-3-amine |
| Standard InChI | InChI=1S/C17H14BrN3/c18-16-3-1-13(2-4-16)10-21-17-9-15(11-20-12-17)14-5-7-19-8-6-14/h1-9,11-12,21H,10H2 |
| Standard InChI Key | QYWRIOMVVZTBCH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1CNC2=CN=CC(=C2)C3=CC=NC=C3)Br |
Introduction
Chemical Identity
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IUPAC Name: [3,4'-Bipyridin]-5-amine, N-[(4-bromophenyl)methyl]-
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Molecular Formula: C16H13BrN3
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Molecular Weight: Approximately 326.2 g/mol
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Structure: The compound consists of a bipyridine core substituted with an amino group at the 5-position and a bromophenylmethyl group attached to the nitrogen atom.
Bipyridine Core
The bipyridine scaffold is a heterocyclic aromatic system composed of two pyridine rings linked at the 3 and 4 positions. This structure is known for its electron-rich characteristics and ability to coordinate metal ions, making it valuable in coordination chemistry.
Substituents
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Amino Group: Positioned at the 5th position of the bipyridine ring, this group contributes to hydrogen bonding and enhances the compound's reactivity.
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4-Bromophenylmethyl Group: The bromine atom adds electron-withdrawing properties, while the phenyl ring provides hydrophobic interactions that may influence biological activity.
Synthesis
The synthesis of [3,4'-Bipyridin]-5-amine derivatives typically involves:
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Formation of the Bipyridine Core: Using cross-coupling reactions like Suzuki or Stille coupling.
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Functionalization at the Amino Position: Introduction of the N-substituent (e.g., bromophenylmethyl) through reductive amination or nucleophilic substitution.
Medicinal Chemistry
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The bipyridine scaffold is frequently explored in drug design due to its ability to interact with biological targets through π-stacking and coordination with metal ions.
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The bromophenylmethyl substituent may enhance binding affinity to specific receptors or enzymes.
Material Sciences
Bipyridine derivatives are widely used in:
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Organic Electronics: As ligands in light-emitting diodes (LEDs).
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Catalysis: Coordination complexes for catalytic reactions.
Biological Activity
Although specific bioactivity data for this compound is unavailable, similar derivatives are known to exhibit:
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Antimicrobial activity.
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Anticancer properties.
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Potential as enzyme inhibitors.
Analogues
Several related compounds (e.g., [3,4'-Bipyridin]-5-amines with different N-substituents) have been studied for their pharmacological properties:
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Antiproliferative effects on cancer cell lines.
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Antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
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